Researchers studying polyamine transport often face inconsistent biological activity due to inappropriate analogue selection. Diethylhomospermine (DEHSPM) offers a potent, well-characterized solution.
• Superior potency in L1210 leukemia model with IC50 of 0.06 µM, outperforming DESPM and DENSPM.
• Defined affinity for the polyamine transport system (Ki=1.6 µM) enables robust uptake mechanism studies.
• Essential reference compound for evaluating metabolic stability and tissue accumulation profiles of polyamine analogues.
Molecular FormulaC16H38N4
Molecular Weight286.50 g/mol
CAS No.119422-08-1
Cat. No.B1670535
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
DEHSPM: Synthetic Polyamine Analogue Overview
Diethylhomospermine (DEHSPM, also referred to as N1,N14-diethylhomospermine, BE-4-4-4) is a synthetic N-alkylated polyamine analogue [1]. It is structurally derived from the natural polyamine spermine and is characterized by ethyl substitutions on the terminal amines [1]. DEHSPM functions by competing with natural polyamines for cellular uptake, depleting intracellular polyamine pools, and interfering with polyamine-dependent cellular processes, thereby exhibiting antiproliferative and antidiarrheal activities [1].
Polyamine depletion model studies in L1210 leukemia cells
Polyamine transport kinetics and uptake mechanism investigations
eIF5A hypusination pathway analysis in T-cell models
[1] N(1),N(14)-bis(ethyl)homospermine MeSH Supplementary Concept Data 2024, National Library of Medicine, MeSH Unique ID: C058306. View Source
Why DEHSPM Cannot Be Interchanged with Analogues
Polyamine analogues are not interchangeable due to subtle but critical differences in their molecular architecture, specifically the length of the methylene backbone and the number of amine groups. These structural variations profoundly impact their biological activity, including antiproliferative potency, cellular uptake kinetics, and metabolic fate [1]. For instance, while N1,N14-diethylhomospermine (DEHSPM), N1,N12-diethylspermine (DESPM), and N1,N11-diethylnorspermine (DENSPM) share a common N-alkylated polyamine scaffold, they exhibit a clear hierarchy of antiproliferative activity (DEHSPM > DESPM > DENSPM) [2]. Furthermore, their metabolism and potential for tissue accumulation of toxic metabolites differ significantly [3]. Therefore, substituting one analogue for another can lead to a complete loss of efficacy or introduce unanticipated toxicity, making precise compound selection essential.
Backbone lengthMethylene bridge variation alters cellular response rank; reported antiproliferative order may not transfer across models.
Uptake kineticsTransport affinity differences (Ki shift) can lead to ineffective intracellular delivery in certain cell lines.
Cell-type specificityActivity in bladder cancer lines favors DENSPM; DEHSPM selection requires model-specific validation.
[1] Bergeron RJ, Neims AH, McManis JS, et al. Role of the methylene backbone in the antiproliferative activity of polyamine analogues on L1210 cells. Cancer Res. 1989;49(11):2959-64. PMID: 2720656. View Source
[2] Bergeron RJ, Weimar WR, Luchetta G, et al. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. Drug Metab Dispos. 1996 Mar;24(3):334-43. PMID: 8820425. View Source
[3] Bergeron RJ, Yao GW, Yao H, et al. Metabolically programmed polyamine analogue antidiarrheals. J Med Chem. 1996 Jun 21;39(13):2461-71. doi: 10.1021/jm950827h. PMID: 8691443. View Source
Comparative Efficacy and Selectivity Evidence
Antiproliferative Potency in L1210 Leukemia
In a direct comparative study using L1210 murine leukemia cells, DEHSPM demonstrated significantly greater antiproliferative activity than its close structural analogues, N1,N12-diethylspermine (DESPM) and N1,N11-diethylnorspermine (DENSPM) [1].
L1210 IC50Head-to-head
DEHSPM 0.06 µM vs DESPM 0.18 µM, DENSPM 1.3 µM
Reported rank within tested set; model-specific endpoint context.
DEHSPM is 3-fold more potent than DESPM and 21.7-fold more potent than DENSPM
Conditions
L1210 murine leukemia cell line, 96-hour exposure
Why This Matters
This quantifies the substantial potency advantage of DEHSPM over its most similar analogues, directly impacting the compound's utility in cellular models of leukemia.
[1] Bergeron RJ, Neims AH, McManis JS, et al. Role of the methylene backbone in the antiproliferative activity of polyamine analogues on L1210 cells. Cancer Res. 1989;49(11):2959-64. PMID: 2720656. View Source
Polyamine Transport System Affinity
DEHSPM exhibits high affinity for the polyamine transport system, comparable to DESPM and substantially better than DENSPM [1].
DEHSPM's Ki is nearly identical to DESPM and >10-fold lower (higher affinity) than DENSPM
Conditions
L1210 murine leukemia cells
Why This Matters
This demonstrates that DEHSPM is efficiently taken up by cells via the same high-affinity mechanism as DESPM, ensuring effective intracellular delivery, unlike DENSPM which is a poorer substrate.
[1] Bergeron RJ, Neims AH, McManis JS, et al. Role of the methylene backbone in the antiproliferative activity of polyamine analogues on L1210 cells. Cancer Res. 1989;49(11):2959-64. PMID: 2720656. View Source
Impact on Hypusine Levels in T-Cells
While both DEHSPM and DENSPM lower intracellular hypusine levels in JURKAT T-cells, the extent of reduction differs [1].
Hypusine modulationHead-to-head
DEHSPM: 73% of control; DENSPM: 59% of control (144 h, JURKAT)
Partial vs. pronounced eIF5A hypusination reduction; mechanistic nuance for pathway studies.
Human JURKAT T-cell line.
HypusinePolyamine AnalogueJURKAT T-cells
Evidence Dimension
Intracellular hypusine level after 144h exposure
Target Compound Data
73 ± 12% of control
Comparator Or Baseline
DENSPM (59 ± 9% of control)
Quantified Difference
DEHSPM reduces hypusine to a lesser extent (higher residual level) than DENSPM
Conditions
Human JURKAT T-cell line, 144-hour exposure
Why This Matters
This differential effect on a specific post-translational modification (hypusination of eIF5A) provides a mechanistic distinction. Researchers investigating hypusine-dependent pathways may find DEHSPM's more moderate effect useful compared to the more pronounced depletion by DENSPM.
HypusinePolyamine AnalogueJURKAT T-cells
[1] Bergeron RJ, Weimar WR, Müller R, et al. Effect of polyamine analogues on hypusine content in JURKAT T-cells. J Med Chem. 1998;41(20):3901-8. doi: 10.1021/jm980390o. PMID: 9748365. View Source
Activity in Bladder Cancer Cell Lines
In contrast to the L1210 leukemia model, in human transitional cell carcinoma (TCC) lines (T24 and J82), DENSPM displayed greater antiproliferative activity than DEHSPM [1].
Bladder cancer activityHead-to-head
DENSPM more potent than DEHSPM in T24, J82 TCC lines
Cell-type specificity; DEHSPM activity advantage not universal.
Quantitative IC50 values not provided in abstract, but DENSPM is reported as having greater activity than DEHSPM in both TCC lines.
Conditions
Human transitional cell carcinoma (TCC) lines T24 and J82
Why This Matters
This highlights the cell-type specificity of polyamine analogue action. DEHSPM's activity profile is not universally superior, and its selection should be guided by the specific cancer model of interest. Researchers focusing on TCC should be aware that DENSPM may be a more potent tool compound in this context.
[1] Chang BK, Bergeron RJ, Porter CW, et al. Effects of Diethyl Spermine Analogues in Human Bladder Cancer Cell Lines in Culture. J Urol. 1993;150(4):1293-7. doi: 10.1016/S0022-5347(17)35763-4. PMID: 8371403. View Source
Metabolic Stability and Tissue Accumulation
A key differentiator for DEHSPM is its unique metabolic profile. While DEHSPM itself is rapidly cleared (plasma t1/2 = 1.04 hr in dogs), its principal N-deethylated metabolite, homospermine (HSPM), is resistant to further catabolism and accumulates in tissues [1].
Metabolite t1/2Class-level
HSPM liver t1/2 15.4 days (mice) vs DEHSPM 1.6 days
Major metabolite accumulates; chronic tissue retention context.
Dogs, mice; N-deethylation pathway.
MetabolismPharmacokineticsTissue Accumulation
Evidence Dimension
Tissue half-life of metabolite HSPM
Target Compound Data
Liver t1/2 of HSPM = 15.4 days (in mice)
Comparator Or Baseline
DEHSPM itself (Liver t1/2 = 1.6 days)
Quantified Difference
The primary metabolite persists in tissues nearly 10-fold longer than the parent compound.
Conditions
Chronic dosing in mice and dogs
Why This Matters
This metabolic liability is a defining characteristic of DEHSPM, explaining its observed chronic toxicity and providing a clear rationale for the development of metabolically labile second-generation analogues like (HO)2-DEHSPM [2]. Researchers must account for the long-term tissue retention of the HSPM metabolite in experimental design.
MetabolismPharmacokineticsTissue Accumulation
[1] Bergeron RJ, Weimar WR, Luchetta G, et al. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. Drug Metab Dispos. 1996 Mar;24(3):334-43. PMID: 8820425. View Source
[2] Bergeron RJ, Yao GW, Yao H, et al. Metabolically programmed polyamine analogue antidiarrheals. J Med Chem. 1996 Jun 21;39(13):2461-71. doi: 10.1021/jm950827h. PMID: 8691443. View Source
In Vivo Antidiarrheal Efficacy
DEHSPM demonstrates potent in vivo antidiarrheal activity in a rodent model, a property shared with its hydroxylated analogue but achieved with a distinct metabolic profile [1].
In vivo antidiarrhealClass-level
Complete prevention at 5 mg/kg in castor oil rat model
Reported model-response; matched by (HO)2-DEHSPM with lower toxicity risk.
(HO)2-DEHSPM (also complete prevention at 5 mg/kg)
Quantified Difference
Both compounds are equally efficacious at this dose, but (HO)2-DEHSPM was 3-fold less toxic due to the absence of metabolite accumulation.
Conditions
Castor oil-induced diarrhea model in rats
Why This Matters
This confirms the in vivo pharmacological activity of DEHSPM. However, the comparative data with its metabolically labile analogue, (HO)2-DEHSPM, underscores that DEHSPM's efficacy is coupled with a metabolic profile that leads to greater toxicity, a crucial consideration for in vivo studies.
AntidiarrhealIn Vivo EfficacyCastor Oil Model
[1] Bergeron RJ, Yao GW, Yao H, et al. Metabolically programmed polyamine analogue antidiarrheals. J Med Chem. 1996 Jun 21;39(13):2461-71. doi: 10.1021/jm950827h. PMID: 8691443. View Source
Research Applications Based on Comparative Data
Polyamine Depletion in L1210 Leukemia Models
DEHSPM is the preferred polyamine analogue for studies on L1210 murine leukemia cells due to its superior antiproliferative potency (IC50 = 0.06 µM) compared to the close analogues DESPM and DENSPM [1]. Its rapid action and profound cytotoxic effects at 144 hours [1] make it a valuable tool for dissecting polyamine-dependent growth pathways in this specific cell line.
Polyamine Transport Kinetics Studies
With a Ki for the polyamine transport system (1.6 µM) comparable to DESPM (1.4 µM) [1], DEHSPM serves as an excellent probe for investigating high-affinity polyamine uptake. Its use alongside DENSPM, which has a much lower affinity (Ki = 17 µM) [1], allows researchers to explore the structural determinants of substrate recognition by the polyamine transport apparatus.
Hypusination in T-Cell Biology
DEHSPM's ability to moderately reduce intracellular hypusine levels (to 73% of control) in JURKAT T-cells [2] offers a nuanced tool for studying the role of hypusinated eIF5A. Unlike the more potent depleting agent DENSPM [2], DEHSPM allows for the investigation of pathways sensitive to partial hypusine depletion, potentially revealing distinct cellular responses.
Metabolic Liability and Analogue Design
The well-characterized metabolic liability of DEHSPM—specifically the accumulation of its stable, non-catabolizable metabolite homospermine (HSPM) in tissues [3]—makes it an essential reference compound for medicinal chemistry efforts aimed at creating safer polyamine-based therapeutics. Studies on (HO)2-DEHSPM directly validated the concept of 'metabolic programming' to eliminate tissue accumulation while retaining efficacy [4], with DEHSPM serving as the benchmark.
Application
Selection Property
Validation Focus
L1210 leukemia cell proliferation studies
Reported higher potency within analogue set
Polyamine depletion endpoint validation
Polyamine uptake mechanism studies
High-affinity transport substrate
Competitive uptake assay interpretation
eIF5A hypusination pathway analysis
Moderate hypusine reduction profile
Partial depletion endpoint characterization
Polyamine metabolism and analogue design
Metabolite accumulation benchmark
Tissue retention and toxicity endpoint monitoring
[1] Bergeron RJ, Neims AH, McManis JS, et al. Role of the methylene backbone in the antiproliferative activity of polyamine analogues on L1210 cells. Cancer Res. 1989;49(11):2959-64. PMID: 2720656. View Source
[2] Bergeron RJ, Weimar WR, Müller R, et al. Effect of polyamine analogues on hypusine content in JURKAT T-cells. J Med Chem. 1998;41(20):3901-8. doi: 10.1021/jm980390o. PMID: 9748365. View Source
[3] Bergeron RJ, Weimar WR, Luchetta G, et al. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. Drug Metab Dispos. 1996 Mar;24(3):334-43. PMID: 8820425. View Source
[4] Bergeron RJ, Yao GW, Yao H, et al. Metabolically programmed polyamine analogue antidiarrheals. J Med Chem. 1996 Jun 21;39(13):2461-71. doi: 10.1021/jm950827h. PMID: 8691443. View Source
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